(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate
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Overview
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate is a complex organic compound that features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and an octanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then substituted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with octanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl groups can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of new acyl derivatives.
Scientific Research Applications
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbents.
Mechanism of Action
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate involves its interaction with specific molecular targets. The compound’s trimethoxybenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the modulation of blood pressure or the inhibition of pain signals .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the piperazine ring and octanoate ester.
3,4,5-Trimethoxybenzoic acid: Similar in structure but lacks the piperazine ring and ester functionality.
Uniqueness
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate is unique due to its combination of a piperazine ring, multiple trimethoxybenzoyl groups, and an octanoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
CAS No. |
129229-91-0 |
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Molecular Formula |
C33H46N2O10 |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl octanoate |
InChI |
InChI=1S/C33H46N2O10/c1-8-9-10-11-12-13-29(36)45-21-24-20-34(32(37)22-16-25(39-2)30(43-6)26(17-22)40-3)14-15-35(24)33(38)23-18-27(41-4)31(44-7)28(19-23)42-5/h16-19,24H,8-15,20-21H2,1-7H3 |
InChI Key |
HRAVCYOABUOCGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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